molecular formula C22H44O2 B14533785 Methyl 18,18-dimethylnonadecanoate CAS No. 62746-99-0

Methyl 18,18-dimethylnonadecanoate

Cat. No.: B14533785
CAS No.: 62746-99-0
M. Wt: 340.6 g/mol
InChI Key: KXVREDJRWWGNBK-UHFFFAOYSA-N
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Description

Methyl 18,18-dimethylnonadecanoate is an organic compound with the molecular formula C22H44O2 It is a methyl ester derivative of nonadecanoic acid, featuring a unique structure with two methyl groups at the 18th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 18,18-dimethylnonadecanoate typically involves the esterification of 18,18-dimethylnonadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

[ \text{18,18-dimethylnonadecanoic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} ]

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of alternative catalysts and solvents may also be explored to enhance the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 18,18-dimethylnonadecanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Nonadecanoic acid derivatives.

    Reduction: 18,18-dimethylnonadecanol.

    Substitution: Various substituted nonadecanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 18,18-dimethylnonadecanoate has several applications in scientific research:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry studies.

    Biology: Investigated for its potential role in biological systems and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.

Mechanism of Action

The mechanism of action of methyl 18,18-dimethylnonadecanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 18-methylnonadecanoate: A similar ester with a single methyl group at the 18th position.

    Nonadecanoic acid, methyl ester: The parent ester without additional methyl groups.

Uniqueness

Methyl 18,18-dimethylnonadecanoate is unique due to the presence of two methyl groups at the 18th carbon position, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

62746-99-0

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

IUPAC Name

methyl 18,18-dimethylnonadecanoate

InChI

InChI=1S/C22H44O2/c1-22(2,3)20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21(23)24-4/h5-20H2,1-4H3

InChI Key

KXVREDJRWWGNBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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